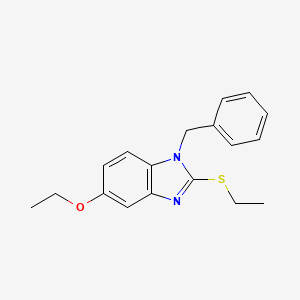![molecular formula C16H25NOS B12487771 4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine](/img/structure/B12487771.png)
4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine is an organic compound that features a morpholine ring substituted with a 2-[(4-tert-butylphenyl)sulfanyl]ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine typically involves the reaction of morpholine with 2-[(4-tert-butylphenyl)sulfanyl]ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-tert-Butylphenyl)sulfanyl]butanenitrile
- (4-tert-Butylphenyl)diphenylsulfonium triflate
- Methyl 2-(4-(tert-butyl)phenyl)acetate
Uniqueness
4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine is unique due to its combination of a morpholine ring and a 2-[(4-tert-butylphenyl)sulfanyl]ethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H25NOS |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
4-[2-(4-tert-butylphenyl)sulfanylethyl]morpholine |
InChI |
InChI=1S/C16H25NOS/c1-16(2,3)14-4-6-15(7-5-14)19-13-10-17-8-11-18-12-9-17/h4-7H,8-13H2,1-3H3 |
Clave InChI |
DBXPBLBCMBNULS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


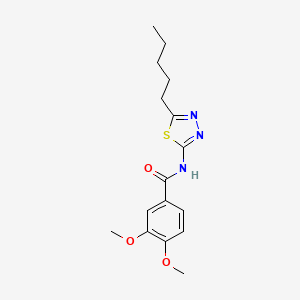
![Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487691.png)

![2-{[1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B12487700.png)
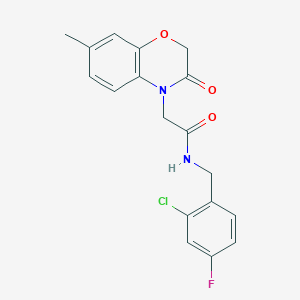
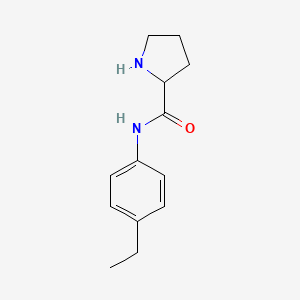
![3,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B12487712.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B12487713.png)
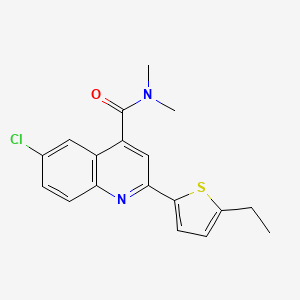
![N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12487735.png)
![1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487742.png)
![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate](/img/structure/B12487743.png)
![2-(2-Hydroxy-3,5-diiodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487745.png)
